(1-Cyanocyclopentyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(1-cyanocyclopentyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2S/c8-12(10,11)6-7(5-9)3-1-2-4-7/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYHNUXCRCHDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CS(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cyanocyclopentyl Intermediate
The initial step involves the preparation of the 1-cyanocyclopentyl moiety. This is typically achieved by:
Nitrile formation on cyclopentane derivatives , often through substitution reactions or functional group transformations introducing the cyano group (-CN) at the 1-position of cyclopentane.
The nitrile group can be introduced via halide displacement or by metallation followed by reaction with cyanide sources.
Introduction of the Methanesulfonyl Chloride Group
Once the cyanocyclopentyl intermediate is prepared, the methanesulfonyl chloride group is introduced through sulfonylation reactions:
Mesylation of alcohol precursors : The cyanocyclopentyl intermediate is often first converted into an alcohol derivative (e.g., β-cyanoalcohol), which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding mesylate.
Direct sulfonyl chloride formation : Alternatively, sulfonyl chlorides can be prepared by oxidative chlorination of sulfides or thioacetates derived from the cyanocyclopentyl intermediates.
Stepwise Synthetic Route (Based on Related Cyanoalkylsulfonyl Chlorides)
A representative synthetic sequence adapted from recent research includes:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Reduction of cyanoacetates to β-cyanoalcohols | NaBH4 in DME-MeOH | 79–90 |
| 2 | Mesylation of β-cyanoalcohols | Methanesulfonyl chloride, Et3N, CH2Cl2 | 89–95 |
| 3 | Nucleophilic substitution of mesylates with tert-butyl thiol or KSAc | t-BuSH/K2CO3 or KSAc in DMF, 60–90 °C | 60–87 |
| 4 | Oxidative chlorination of sulfides/thioacetates | Cl2, room temperature | 61–82 |
| 5 | Conversion of sulfonyl chlorides to sulfonyl fluorides (optional) | KHF2 in MeOH-H2O | High yields |
This sequence illustrates the preparation of cyanoalkyl sulfonyl chlorides structurally related to (1-cyanocyclopentyl)methanesulfonyl chloride, emphasizing the importance of intermediate alcohol mesylation and subsequent sulfur functionalization.
Detailed Reaction Conditions and Notes
| Stage | Key Reagents/Conditions | Notes |
|---|---|---|
| Cyanocyclopentyl nitrile formation | Halide displacement or metallation + cyanide source | Requires control of regioselectivity and purity of nitrile intermediate |
| Alcohol formation | NaBH4 reduction of cyanoacetates | Mild conditions; high yields (79–90%) |
| Mesylation | Methanesulfonyl chloride, Et3N, CH2Cl2 | High efficiency (89–95%); base scavenges HCl formed |
| Sulfur substitution | t-BuSH/K2CO3 or KSAc in DMF, 60–90 °C | Nucleophilic substitution to form sulfides or thioacetates; yields vary by substrate |
| Oxidative chlorination | Cl2, ambient temperature | Converts sulfides/thioacetates to sulfonyl chlorides; yields 61–82% |
| Optional fluorination | KHF2 in MeOH-H2O | Converts sulfonyl chlorides to sulfonyl fluorides, useful for further transformations |
Research Findings and Analysis
The mesylation step is critical for introducing the methanesulfonyl group, proceeding efficiently under mild conditions with triethylamine as a base to neutralize HCl byproduct.
The nucleophilic substitution to introduce sulfur-containing groups (tert-butyl sulfides or thioacetates) is sensitive to substrate structure; yields for cyclohexane derivatives are lower (~60%) compared to others (~80%).
Oxidative chlorination with chlorine gas is effective for converting sulfides/thioacetates into sulfonyl chlorides, providing yields in the range of 61–82%.
Stability considerations: The sulfonyl chloride derivatives are somewhat sensitive under reductive conditions and may require careful handling or conversion to more stable derivatives such as sulfonyl fluorides for storage or further reactions.
Summary Table of Preparation Route for (1-Cyanocyclopentyl)methanesulfonyl Chloride
| Step | Intermediate/Compound | Reaction Type | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| 1 | 1-Cyanocyclopentyl alcohol | Reduction | NaBH4, DME-MeOH | ~85 | Precursor for mesylation |
| 2 | 1-Cyanocyclopentyl methanesulfonate (mesylate) | Mesylation | Methanesulfonyl chloride, Et3N, CH2Cl2 | 90+ | Key sulfonylation step |
| 3 | 1-Cyanocyclopentyl tert-butyl sulfide/thioacetate | Nucleophilic substitution | t-BuSH/K2CO3 or KSAc, DMF, 70 °C | 60–85 | Sulfur substitution |
| 4 | (1-Cyanocyclopentyl)methanesulfonyl chloride | Oxidative chlorination | Cl2, room temperature | 60–80 | Final sulfonyl chloride product |
Chemical Reactions Analysis
Types of Reactions
(1-Cyanocyclopentyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new chemical bonds.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with (1-Cyanocyclopentyl)methanesulfonyl chloride include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving (1-Cyanocyclopentyl)methanesulfonyl chloride depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while addition reactions can produce various substituted cyclopentyl compounds .
Scientific Research Applications
Applications in Organic Synthesis
-
Reagent in Chemical Reactions:
- It serves as a potent reagent for introducing the methanesulfonyl group into various organic molecules, enhancing their reactivity in subsequent reactions such as nucleophilic substitutions and eliminations .
- The compound can also act as a chlorinating agent, providing a means to activate carboxylic acids for further transformations .
-
Pharmaceutical Applications:
- (1-Cyanocyclopentyl)methanesulfonyl chloride is utilized in the synthesis of bioactive compounds, including potential pharmaceuticals targeting various diseases. For instance, it has been used to create derivatives that exhibit anti-cancer properties .
- A notable application is its role in synthesizing diarylhydantoins, which are compounds with potential therapeutic effects against hyperproliferative disorders like prostate cancer .
- Protecting Group:
Case Study 1: Synthesis of Diarylhydantoins
In a study published in a patent document, (1-cyanocyclopentyl)methanesulfonyl chloride was employed to synthesize diarylhydantoins through a series of reactions involving coupling agents and solvents like DMF (Dimethylformamide). The resultant compounds showed promising activity against hormone-refractory prostate cancer cells, highlighting the compound's utility in medicinal chemistry .
Case Study 2: Development of New Anticancer Agents
Research focusing on novel anticancer agents involved the use of (1-cyanocyclopentyl)methanesulfonyl chloride as an intermediate. The synthesis pathway included multiple steps where this compound facilitated the introduction of key functional groups that enhanced biological activity against specific cancer cell lines .
Data Table: Comparative Analysis of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Organic Synthesis | Reagent for introducing sulfonyl groups | Diarylhydantoins |
| Pharmaceutical Chemistry | Intermediate for bioactive compound synthesis | Anticancer agents |
| Protecting Group | Selective protection of functional groups | Alcohols and amines |
Mechanism of Action
The mechanism of action of (1-Cyanocyclopentyl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the cyanocyclopentyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs: Cycloalkane-Substituted Sulfonyl Chlorides
(1-Cyanocyclobutyl)methanesulfonyl Chloride
- Structure: Cyclobutane ring with cyano and methanesulfonyl chloride groups.
- Key Differences: Smaller ring size (cyclobutyl vs.
- Applications : Market reports highlight its use in specialty chemicals, though specific applications are less documented compared to simpler sulfonyl chlorides .
(1-Ethoxycyclobutyl)methanesulfonyl Chloride (CAS 1897515-10-4)
- Structure : Cyclobutane ring with ethoxy (-OCH₂CH₃) and methanesulfonyl chloride groups.
- Key Differences: The electron-donating ethoxy group contrasts with the electron-withdrawing cyano group in the target compound, influencing electronic effects and reaction kinetics. Ethoxy substituents may improve solubility in polar solvents .
Table 1: Structural Comparison of Cycloalkane-Substituted Sulfonyl Chlorides
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (1-Cyanocyclopentyl)methanesulfonyl chloride* | Not available | C₇H₁₀ClNO₂S | ~207.7 | Cyclopentyl, -CN |
| (1-Cyanocyclobutyl)methanesulfonyl chloride | Not available | C₇H₉ClNO₂S | ~193.7 | Cyclobutyl, -CN |
| (1-Ethoxycyclobutyl)methanesulfonyl chloride | 1897515-10-4 | C₇H₁₃ClO₃S | 212.7 | Cyclobutyl, -OCH₂CH₃ |
*Estimated based on structural analogs.
Functional Analogs: Aliphatic and Aromatic Sulfonyl Chlorides
Methanesulfonyl Chloride (CAS 124-63-0)
- Structure : Simple aliphatic sulfonyl chloride (CH₃SO₂Cl).
- Reactivity : Highly reactive with amines, alcohols, and water under mild conditions. Used extensively in synthesizing sulfonamides for pharmaceuticals .
- Safety : Requires stringent handling due to rapid hydrolysis and corrosivity. Destruction involves room-temperature NaOH treatment .
Benzenesulfonyl Chloride (CAS 98-09-9)
Sulfur-Containing Compounds with Divergent Functionality
Chloromethyl Methyl Sulfide (CAS 2373-51-5)
Table 3: Application Analysis
Biological Activity
(1-Cyanocyclopentyl)methanesulfonyl chloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(1-Cyanocyclopentyl)methanesulfonyl chloride features a cyclopentane ring substituted with a cyano group and a methanesulfonyl chloride moiety. The presence of these functional groups influences its reactivity and interactions with biological molecules.
The biological activity of (1-Cyanocyclopentyl)methanesulfonyl chloride is primarily attributed to its ability to act as an electrophile, participating in nucleophilic substitution reactions. The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives that may exhibit distinct biological activities.
Key Mechanisms:
- Electrophilic Substitution : The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function.
- Formation of Cyclic Compounds : The cyclization reactions facilitated by the compound can lead to the formation of biologically active heterocycles, which are often found in pharmaceuticals.
Biological Activity
Research indicates that (1-Cyanocyclopentyl)methanesulfonyl chloride exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives synthesized from this compound have shown antimicrobial activity against certain bacterial strains.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor in metabolic pathways, which could have implications in drug development for diseases such as cancer and diabetes.
- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential for therapeutic applications.
Research Findings
A significant study published in 2020 explored the synthesis of spirocyclic β- and γ-sultams from (1-Cyanocyclopentyl)methanesulfonyl chloride. This research highlighted the compound's role as an intermediate in creating complex structures that could serve as drug candidates. The study reported yields ranging from 48% to 84% for various cyclization reactions, showcasing its efficiency in organic synthesis .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study evaluated several derivatives of (1-Cyanocyclopentyl)methanesulfonyl chloride against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.
- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that compounds derived from (1-Cyanocyclopentyl)methanesulfonyl chloride induced apoptosis at specific concentrations, suggesting a potential pathway for anticancer drug development.
Q & A
Q. What are the critical safety considerations when handling (1-Cyanocyclopentyl)methanesulfonyl chloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile or neoprene gloves (JIS T 8116 standard), chemical-resistant goggles (JIS T 8147), and lab coats. For inhalation risks, employ organic vapor respirators (JIS T 8152) in ventilated areas .
- Ventilation: Use fume hoods with local exhaust systems to minimize vapor exposure .
- Emergency Protocols: In case of skin contact, immediately remove contaminated clothing and rinse with water for 15+ minutes. For eye exposure, flush with water for 10+ minutes and seek medical attention .
Q. How can researchers ensure the stability of (1-Cyanocyclopentyl)methanesulfonyl chloride during storage and experiments?
Methodological Answer:
- Storage: Store in airtight, corrosion-resistant containers (e.g., glass) under cool (≤25°C), dark conditions to prevent photodegradation. Avoid proximity to strong oxidizers (e.g., peroxides) .
- Handling: Conduct reactions under inert atmospheres (N₂/Ar) to mitigate hydrolysis. Monitor temperature rigorously to avoid exothermic decomposition .
Q. What analytical methods are recommended for assessing the purity of (1-Cyanocyclopentyl)methanesulfonyl chloride?
Methodological Answer:
- Gas Chromatography (GC): Use GC-MS with a polar capillary column (e.g., DB-5) to quantify impurities. Calibrate against certified reference materials .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., sulfonyl chloride peaks at ~1350–1160 cm⁻¹) to confirm structural integrity .
Q. What protocols are recommended for the disposal of (1-Cyanocyclopentyl)methanesulfonyl chloride waste?
Methodological Answer:
- Neutralization: Treat small quantities with ice-cold sodium bicarbonate to neutralize acidic byproducts. Collect resultant solids for hazardous waste disposal .
- Containment: Absorb spills with inert materials (e.g., sand, vermiculite) and transfer to sealed containers labeled for approved waste facilities .
Advanced Research Questions
Q. How can researchers mitigate the formation of toxic byproducts during reactions involving (1-Cyanocyclopentyl)methanesulfonyl chloride?
Methodological Answer:
- Reaction Design: Use slow reagent addition rates in aprotic solvents (e.g., DCM, THF) to control exotherms. Employ scavengers (e.g., molecular sieves) to absorb HCl byproducts .
- Real-Time Monitoring: Implement inline FTIR or Raman spectroscopy to detect intermediates (e.g., sulfur oxides) and adjust conditions dynamically .
Q. How should contradictory findings regarding the acute toxicity of sulfonyl chloride derivatives be resolved?
Methodological Answer:
- Comparative Hydrolysis Studies: Compare toxicity profiles of (1-Cyanocyclopentyl)methanesulfonyl chloride with its hydrolysis products (e.g., sulfonic acids) using in vitro models (e.g., HepG2 cells) .
- Mechanistic Analysis: Use isotopic labeling (e.g., ³⁵S) to track metabolic pathways and identify whether toxicity arises from the parent compound or degradation products .
Q. What strategies optimize the reaction efficiency of (1-Cyanocyclopentyl)methanesulfonyl chloride in nucleophilic substitutions?
Methodological Answer:
- Solvent Selection: Prefer polar aprotic solvents (e.g., acetonitrile) to stabilize transition states. Add catalytic DMAP to enhance leaving-group activation .
- Temperature Control: Maintain reactions at –20°C to 0°C to suppress side reactions (e.g., elimination) while ensuring sufficient reactivity .
Q. How can decomposition pathways of (1-Cyanocyclopentyl)methanesulfonyl chloride be characterized under thermal stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure mass loss at 50–200°C to identify decomposition thresholds. Couple with GC-MS to profile volatile byproducts (e.g., SO₂, HCN) .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict bond dissociation energies and identify labile sites (e.g., C–S bond cleavage) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
